molecular formula C6H12N2OS B1364804 2-Morpholin-4-ylethanethioamide CAS No. 16888-43-0

2-Morpholin-4-ylethanethioamide

Cat. No. B1364804
CAS RN: 16888-43-0
M. Wt: 160.24 g/mol
InChI Key: YGGSOGJTEGANMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Morpholin-4-ylethanethioamide involves several steps. In one method, morpholine with ethyl acrylate gave ethyl 3-morpholinopropanoate by Michael addition reaction in the presence of FeCl3 in water. Sequentially, the product was hydrazinolyzed to give the 3-morpholinopropanehydrazide . In another method, different aromatic organic acids were refluxed to acquire respective esters using conc. H as a catalyst. The esters were subjected to nucleophillic substitution by monohydrated hydrazine to acquire hydrazides .


Molecular Structure Analysis

The molecular weight of 2-Morpholin-4-ylethanethioamide is 160.24 . The IUPAC name is 2-(4-morpholinyl)ethanethioamide . The InChI key is YGGSOGJTEGANMM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholin-4-ylethanethioamide include a melting point of 178-179 . The compound is a light beige solid at room temperature and has a melting point of 110-112 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

Scientific Research Applications

Sigma-1 Receptor Affinity and Antinociceptive Effect

2-Morpholin-4-ylethanethioamide derivatives have been investigated for their affinity to sigma-1 receptors, demonstrating high affinity and selectivity. Such compounds, including 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have shown promising antinociceptive effects, potentially useful in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Synthesis of DNA-Dependent Protein Kinase Inhibitors

2-Morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, has been synthesized using 2-morpholin-4-ylethanethioamide derivatives. This is crucial for developing treatments targeting DNA-PK, a key player in DNA repair mechanisms and cancer therapy (Rodriguez Aristegui et al., 2006).

Development of Antifungal Drugs

Research on derivatives of 2-morpholin-4-ylethanethioamide, like 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, has shown potential for creating new antifungal drugs. These compounds have demonstrated effectiveness against fungal pathologies, showing no mutagenic effect at doses used for predicting carcinogenicity (Bushuieva et al., 2022).

Photodynamic Therapy Agents

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been studied for their application in photodynamic therapy. These derivatives, especially zinc(II) phthalocyanine with 2-(morpholin-4-yl)ethoxy substituents, have shown encouraging biological activity against cancer cell lines, highlighting their potential in cancer treatment (Kucińska et al., 2015).

Kinase Inhibition in Cancer Therapy

Morpholine derivatives, such as 3-oxabicyclo[4.1.0]heptane, have been identified as effective kinase inhibitors, particularly in inhibiting the PI3K-AKT-mTOR pathway, which is critical in cancer therapy. These compounds have shown potential in selectively targeting specific kinases, making them valuable in the development of cancer therapeutics (Hobbs et al., 2019).

Safety And Hazards

The safety information for 2-Morpholin-4-ylethanethioamide includes hazard statements H302, H312, H315, H318, H332, H335 . The signal word is “Danger” and the pictograms are GHS05, GHS07 . It is recommended to use personal protective equipment and avoid dust formation during handling .

Relevant Papers The relevant papers include studies on the synthesis of 2-Morpholin-4-ylethanethioamide and its use in various scientific experiments. These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

2-morpholin-4-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)5-8-1-3-9-4-2-8/h1-5H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGSOGJTEGANMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397257
Record name 2-morpholin-4-ylethanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylethanethioamide

CAS RN

16888-43-0
Record name NSC15876
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Record name 2-morpholin-4-ylethanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)ethanethioamide
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Synthesis routes and methods

Procedure details

A reaction mixture was prepared from 203 ml. each of triethylamine and pyridine plus 63 g. of morpholinoacetonitrile. Hydrogen sulfide was bubbled through the heated, stirred reaction mixture for about 2.5 hours. Stirring was continued overnight at ambient temperature. The next day, H2S was passed through the heated, stirred reaction mixture for an additional 1.5 hours. At this point, the solvents were evaporated in vacuo and the residue triturated with ether. The ether was discarded and the residue dissolved in ethanol. Crystalline morpholinothioacetamide formed in the above reaction precipitated and was separated by filtration. Treatment of the filtrate with alcoholic hydrogen chloride yielded morpholinothioacetamide hydrochloride melting in the range 64°-80° C. See also J.A.C.S., 72, 2804 (1950).
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